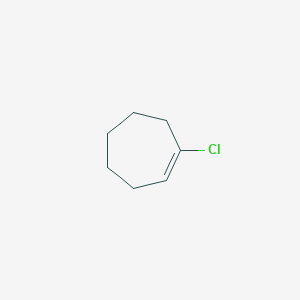

1-Chlorocycloheptene

Description

Structure

3D Structure

Properties

CAS No. |

13294-30-9 |

|---|---|

Molecular Formula |

C7H11Cl |

Molecular Weight |

130.61 g/mol |

IUPAC Name |

1-chlorocycloheptene |

InChI |

InChI=1S/C7H11Cl/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 |

InChI Key |

WCEXMFVIUDRXKR-UHFFFAOYSA-N |

SMILES |

C1CCC=C(CC1)Cl |

Canonical SMILES |

C1CCC=C(CC1)Cl |

Synonyms |

1-Chloro-1-cycloheptene |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1 Chlorocycloheptene

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes, where the electron-rich pi (π) bond attacks an electrophile. cutm.ac.in In the case of 1-chlorocycloheptene, the presence of a chlorine atom on the double bond introduces electronic effects that significantly influence the reaction's mechanism and outcome.

Protonation and Carbocation Intermediates in HX Additions

The addition of a hydrogen halide (HX) to an alkene commences with an electrophilic attack where the π electrons of the double bond abstract a proton from the HX molecule. libretexts.orgyoutube.com This initial step is typically the slow, rate-determining step because it leads to the formation of a high-energy carbocation intermediate. youtube.comnumberanalytics.com

For this compound, protonation can occur at either carbon of the double bond, C1 or C2, leading to two potential carbocation intermediates:

Path A: Protonation at C2 generates a tertiary carbocation at C1, which is adjacent to the chlorine atom.

Path B: Protonation at C1 generates a secondary carbocation at C2.

The stability of the resulting carbocation is the critical factor determining the reaction pathway. wikipedia.org Generally, carbocation stability follows the order: tertiary > secondary > primary. ucalgary.ca This order is attributed to hyperconjugation and inductive effects from alkyl groups that donate electron density to the positively charged carbon. ucalgary.ca

Regioselectivity and Markovnikov's Rule in Halogen Acid Additions

The regioselectivity of electrophilic additions of HX to unsymmetrical alkenes is described by Markovnikov's rule. The rule, in its modern form, states that the proton adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, while the halide adds to the carbon that is more substituted. wikipedia.orglibretexts.org The underlying chemical principle for this rule is the formation of the most stable carbocation intermediate during the reaction. wikipedia.orgchemistrysteps.com

In the reaction of this compound with a hydrogen halide like HBr, the addition follows Markovnikov's rule. pearson.commasterorganicchemistry.com

Protonation: The reaction begins with the protonation of the double bond to form the more stable carbocation. As established, this is the tertiary carbocation at the C1 position. pearson.comlibretexts.org

Nucleophilic Attack: The halide anion (e.g., Br⁻), acting as a nucleophile, then attacks the electrophilic carbocation. libretexts.org This attack results in the formation of the major product.

Given the two possible carbocation intermediates for this compound, the reaction proceeds preferentially through the more stable tertiary carbocation. Consequently, the halide ion attacks the C1 carbon. This leads to the formation of 1-chloro-1-halocycloheptane as the major product. Such a reaction is termed regioselective because one constitutional isomer is formed in greater amounts than the other. cutm.ac.inlibretexts.org

| Reactant | Reagent | Intermediate | Major Product | Rule Followed |

| This compound | HX (e.g., HBr) | Tertiary Carbocation at C1 | 1-Bromo-1-chlorocycloheptane | Markovnikov's Rule |

Cyclic Halonium Ion Intermediates in Halogenation Reactions

The halogenation of alkenes, involving reagents like Br₂ or Cl₂, proceeds through a different intermediate than HX addition. Instead of an open carbocation, a cyclic halonium ion is formed. ucalgary.cachadsprep.com

When a halogen molecule approaches the π bond of the alkene, the halogen-halogen bond becomes polarized. libretexts.org The π electrons of the alkene attack the electrophilic end of the halogen molecule, displacing a halide ion. ucalgary.ca Simultaneously, a lone pair of electrons from the attacking halogen forms a bond back to the other carbon of the former double bond. This process results in a three-membered ring called a halonium ion (e.g., bromonium or chloronium ion). chadsprep.comlibretexts.org

This cyclic intermediate is significant for several reasons:

Stability: All atoms in the halonium ion have a complete octet of electrons, which makes it more stable than a corresponding open carbocation. reddit.com

No Rearrangements: Unlike reactions involving carbocation intermediates, rearrangements are not possible with halonium ions. chadsprep.com

Stereochemistry: The nucleophilic attack by the halide ion in the second step must occur from the side opposite to the bulky halonium ion ring (anti-attack). ucalgary.calibretexts.org This results in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

For this compound, the reaction with a halogen like Br₂ would form a cyclic chloronium or bromonium ion. The subsequent nucleophilic attack by the halide anion would occur from the anti-face, leading to a dihalo-cycloheptane product with a specific trans-stereochemistry.

Nucleophilic Substitution and Elimination Pathways

Unimolecular Elimination Kinetics in the Gas Phase (E1 Type)

In the gas phase at high temperatures, alkyl halides can undergo elimination reactions, often referred to as pyrolysis. acs.org These reactions are typically unimolecular, meaning the rate-determining step involves only one molecule. numberanalytics.comlibretexts.org For chloroalkenes, this process can lead to the formation of a diene and hydrogen chloride. researchgate.net

The kinetics of such gas-phase eliminations are often first-order, which is characteristic of an E1 (Elimination, Unimolecular) mechanism. libretexts.orgwikipedia.org The key steps in an E1 reaction are:

Ionization: The slow, rate-determining step is the cleavage of the carbon-halogen bond to form a carbocation intermediate and a halide ion. libretexts.orglibretexts.org

Deprotonation: A base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

However, gas-phase eliminations can also proceed through a concerted mechanism (Ei, or internal elimination) that is still unimolecular but avoids charged intermediates. wikipedia.org

Theoretical studies on the gas-phase pyrolysis of various chloroalkenes suggest that the elimination of HCl often proceeds through a concerted, four-membered cyclic transition state. researchgate.netresearchgate.netresearchgate.net This mechanism is a type of pericyclic syn-elimination (Ei). wikipedia.org

In this pathway for a compound like this compound, the elimination of HCl would occur in a single, concerted step:

The chlorine atom and a hydrogen atom from an adjacent carbon are eliminated simultaneously.

The transition state involves a four-membered ring composed of the chlorine atom, the two carbons from which the atoms are leaving, and the hydrogen atom. researchgate.net

Computational studies indicate this process is typically non-synchronous. The breaking of the C-Cl bond is often more advanced in the transition state than the breaking of the C-H bond. researchgate.netresearchgate.net This polarization of the C-Cl bond (Cδ+…Clδ−) is considered the rate-determining aspect of the reaction. researchgate.netresearchgate.net This type of mechanism is preferred over alternatives that might involve anchimeric assistance (neighboring group participation) from the double bond, as the four-membered cyclic transition state is associated with a lower activation energy. researchgate.net

Role of C-Cl Bond Polarization and Breaking as Rate-Determining Step

In the study of elimination reactions of chloroalkenes, the polarization and subsequent breaking of the carbon-chlorine (C-Cl) bond is a critical factor. Theoretical calculations on the gas-phase elimination kinetics of related compounds like chlorocyclohexane (B146310) and 3-chlorocyclohexene (B1361376) suggest that the elongation and polarization of the C-Cl bond, leading to a Cδ+…Clδ− arrangement, is the rate-determining step. researchgate.net This process occurs within a non-synchronous four-membered cyclic transition state. researchgate.net

For certain elimination reactions, such as those involving 5-chloropentan-2-one, the polarization of the C-Cl bond is identified as the rate-determining step. researchgate.net The rate of these reactions can be significantly influenced by neighboring group participation, which assists in the polarization of the C-Cl bond in the transition state. researchgate.net Similarly, in the unimolecular elimination of 1-chloroalkenes, the breaking of the C-Cl bond in the transition state is considered the rate-determining process. researchgate.net

The stability of the transition state is influenced by π-electron delocalization from neighboring bonds. researchgate.net In solvolysis reactions, which proceed through an SN1-like mechanism, the ionization of the C-Cl bond to form a carbocation is the slow, rate-determining step. acs.orglibretexts.org The rate of such reactions is sensitive to the ionizing power of the solvent, with more polar solvents accelerating the reaction by stabilizing the resulting ionic intermediates. acs.org

Bimolecular Elimination Mechanisms (E2 Type)

Bimolecular elimination (E2) reactions are characterized by a single, concerted step where a base removes a proton and the leaving group departs simultaneously. masterorganicchemistry.com These reactions exhibit second-order kinetics, with the rate depending on the concentrations of both the substrate and the base. masterorganicchemistry.commsu.edu The transition state involves the base, the alkyl halide, and the breaking of the C-H and C-X (halogen) bonds, along with the formation of a new π-bond. msu.edulibretexts.org

Syn- and Anti-Elimination Processes

The stereochemistry of E2 reactions is highly dependent on the dihedral angle between the proton being abstracted and the leaving group. The two primary pathways are syn-elimination and anti-elimination.

Anti-elimination occurs when the proton and the leaving group are on opposite sides of the molecule, in an anti-periplanar conformation (180° dihedral angle). msu.edulibretexts.org This is the preferred pathway for many E2 reactions as it allows the reaction to proceed through a lower-energy, staggered conformation. iitk.ac.in In cyclic systems like substituted cyclohexanes, anti-elimination requires a trans-diaxial arrangement of the hydrogen and the leaving group. msu.edulibretexts.org

Syn-elimination involves the removal of a proton and leaving group from the same side of the molecule, in a syn-periplanar conformation (0° dihedral angle). msu.edulibretexts.org While less common, syn-elimination can occur when an anti-periplanar arrangement is not possible due to structural constraints. msu.edulibretexts.org The use of complex bases, such as sodamide-containing mixtures, has been shown to promote syn-elimination, even with poor leaving groups. kchem.org In some cases, particularly in medium-sized rings, syn-elimination can be accelerated relative to other systems. iupac.org

The preference for either syn- or anti-elimination can be influenced by steric hindrance. If the approach of the base to the anti-periplanar hydrogen is sterically hindered, the syn-elimination pathway may become more favorable. iupac.org

Deuterium (B1214612) Kinetic Isotope Effects in Dehydrohalogenation

The deuterium kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the hydrogen-containing substrate (kH) to that of the deuterium-containing substrate (kD), is a valuable tool for elucidating reaction mechanisms. wikipedia.org In E2 reactions, the C-H bond is broken in the rate-determining step, leading to a primary kinetic isotope effect where kH/kD is typically greater than 1. libretexts.org

For the dehydrohalogenation of trans-1,2-dihalocyclohexanes, a primary deuterium isotope effect of 3.6 was calculated for dehydrochlorination. kchem.org This significant KIE provides strong evidence for an E2 mechanism, as it indicates that the C-H bond is being broken in the rate-determining step. kchem.org The magnitude of the KIE can also offer insights into the transition state geometry. It has been reported that syn-E2 eliminations generally exhibit smaller primary deuterium isotope effects than the corresponding anti-eliminations from the same substrates. kchem.org In some instances, inverse kinetic isotope effects (kH/kD < 1) can be observed, which may suggest a pre-equilibrium step or a highly stabilized C-D bond in the transition state. wikipedia.orgrutgers.edu

Nucleophilic Vinylic Substitution (SNV) Pathways

Nucleophilic vinylic substitution (SNV) is a reaction where a nucleophile replaces a leaving group on a vinylic carbon. acs.org Unlike SN2 reactions at sp3 hybridized carbons, SNV reactions at the sp2 carbon of vinyl halides are more challenging. researchgate.net However, they represent an important class of reactions for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Two primary concerted mechanisms for SNV reactions have been proposed:

SNVσ (in-plane): This pathway involves the nucleophile attacking the σ* orbital of the C-X bond in the plane of the molecule, leading to an inversion of configuration. researchgate.netresearchgate.net

SNVπ (out-of-plane): In this mechanism, the nucleophile attacks the π* orbital perpendicular to the molecular plane, resulting in retention of configuration. researchgate.netresearchgate.net

Theoretical studies and experimental results suggest that the preferred pathway can depend on the nature of the nucleophile. For instance, intramolecular cyclizations of vinyl halides with oxygen, nitrogen, and carbon nucleophiles tend to proceed through the SNVσ pathway. researchgate.netresearchgate.net In contrast, sulfur nucleophiles can react via both SNVσ and SNVπ mechanisms. researchgate.net The coupling reactions of 1-chlorocyclohexene (B1361362) and 1-chlorocyclopentene with phenyllithium (B1222949) are proposed to proceed through an elimination-addition mechanism involving cycloalkyne intermediates, which is a type of SNV reaction. acs.org

Anchimeric Assistance in Elimination Reactions

Anchimeric assistance, or neighboring group participation, can significantly enhance the rate of a reaction. In the context of elimination reactions of haloalkenes, a neighboring double bond or a functional group can participate in the rate-determining step. researchgate.net

For example, the elimination of HCl from certain alkenyl chlorides is accelerated by the participation of a neighboring olefinic double bond. researchgate.net This assistance often occurs through a three-membered ring conformation in the transition state. researchgate.net Similarly, the oxygen of a carbonyl group can provide anchimeric assistance in the elimination of HCl from chloroketones. This participation helps to polarize the C-Cl bond in the transition state, thereby increasing the reaction rate. researchgate.net

Radical Reactions

In addition to ionic pathways, this compound can potentially undergo radical reactions. Free radical reactions typically involve three main stages: initiation, propagation, and termination. libretexts.org The initiation step involves the formation of a radical, often through homolytic cleavage of a weak bond by heat or light. libretexts.org

For vinyl chlorides in general, radical reactions are well-documented, particularly in the context of polymerization. doubtnut.comjove.comacs.org The polymerization of vinyl chloride can be initiated by radicals generated from peroxides, which then add to the double bond of the monomer. doubtnut.comjove.com This initiates a chain reaction where the newly formed radical adds to subsequent monomer units. jove.com

The addition of radicals to double bonds is a key propagation step. For instance, the radical addition of hydrogen sulfide (B99878), thiophenol, and thioacetic acid to 1-chlorocyclohexene has been studied. acs.org In the reaction of chlorine with cyclohexene (B86901) in nonpolar solvents, both ionic and free-radical pathways can compete. sci-hub.se The free-radical process can lead to allylic chlorination through a mechanism of addition and subsequent elimination. sci-hub.se Photolysis of related compounds like 1-chloro-1-nitrosocyclohexane (B1632812) in aprotic solvents can also generate 1-chlorocyclohexene through radical intermediates. rsc.org

Free-Radical Addition Mechanisms

Oxidative Transformations

Hydroxyl radicals (•OH) are highly reactive oxidants that play a crucial role in the atmospheric degradation of volatile organic compounds (VOCs). rightair.com.auharvard.eduwikipedia.org The reaction between •OH and an unsaturated compound like this compound can proceed through two primary pathways: addition of the hydroxyl radical to the double bond or abstraction of a hydrogen atom from the ring. researchgate.net

For similar chloroalkenes, such as 1-chlorocyclopentene, studies have shown that the addition of the •OH radical to the carbon-carbon double bond is the dominant reaction pathway compared to hydrogen abstraction. researchgate.net This reaction is known to be very fast and often initiates a cascade of subsequent oxidation reactions. rightair.com.au The initial step is the formation of a pre-reactive complex between the reactants, which then leads to the formation of a hydroxyalkyl radical. researchgate.net

R-CH=CH-R' + •OH → R-CH(OH)-C•H-R' (Addition)

This newly formed organic radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (ROO•). rightair.com.auwikipedia.org

R-CH(OH)-C•H-R' + O₂ → R-CH(OH)-CH(OO•)-R'

The peroxy radical is also a potent oxidant and can undergo further reactions, leading to the gradual breakdown of the molecule, ultimately forming smaller, more oxidized species and, in complete oxidation, carbon dioxide and water. rightair.com.au This cascade effect ensures the efficient removal of VOCs from the atmosphere. rightair.com.au

Ozonolysis is a powerful oxidative cleavage reaction where ozone (O₃) breaks the carbon-carbon double bond of an alkene. masterorganicchemistry.com When applied to a cyclic alkene like this compound, the reaction results in the opening of the seven-membered ring to form a linear compound with carbonyl functionalities at both ends of the newly formed chain. masterorganicchemistry.com

The mechanism involves the initial [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (a molozonide). This intermediate rapidly rearranges to a more stable final ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com

Subsequent treatment of the ozonide, known as the workup step, determines the final products.

Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc and water, the ozonide is cleaved to yield aldehydes or ketones. For this compound, this would produce a seven-carbon chain with a ketone group (from the chlorinated carbon) and an aldehyde group at the termini.

Oxidative Workup: Using hydrogen peroxide (H₂O₂), any aldehyde formed during the cleavage is further oxidized to a carboxylic acid. masterorganicchemistry.com

Studies on the ozonolysis of the analogous 1-chlorocyclohexene in methanol (B129727) have shown that the reaction proceeds to give ester fragments after cleavage of the ring. cdnsciencepub.com This indicates that the solvent can participate in the reaction to influence the final products. Similarly, the ozonolysis of this compound would be expected to yield difunctional linear products, the exact nature of which would depend on the workup conditions.

Reactions with Hydroxyl Radicals (OH)

Ring-Opening and Rearrangement Reactions

The synthesis of seven-membered rings, such as the cycloheptene (B1346976) core of this compound, presents a significant challenge in organic chemistry due to unfavorable entropic factors and transannular strain. nih.gov A common and effective strategy to overcome these difficulties is through ring expansion reactions, where a smaller, more readily accessible ring is converted into a larger one. nih.govmdpi.com

Several methodologies have been developed for the synthesis of seven-membered rings via ring expansion:

Büchner Reaction: This classic method involves the cyclopropanation of an aromatic ring with a diazo compound, typically catalyzed by rhodium(II) or copper(I), to form a norcaradiene intermediate. This intermediate then undergoes a spontaneous electrocyclic ring-opening to yield a seven-membered cycloheptatriene (B165957) ring system. researchgate.net

Metal-Catalyzed Expansion of Cyclopropanes: Strained cyclopropane (B1198618) rings can be activated by transition metals like rhodium to undergo C-C bond cleavage and subsequent rearrangement. For instance, vinylcyclopropanes can undergo a rhodium-catalyzed [5+2] cycloaddition with alkynes to form cycloheptadiene derivatives. nih.gov

Rearrangement of Cycloalkanols: Ring expansion can be initiated from cyclic alcohols. For example, 1-vinylcycloalkanols can be rearranged to form seven-membered ring ketones using reagents like hypervalent iodine. nih.gov Similarly, silver-catalyzed ring expansion of tertiary cyclobutanols can produce tetralones, demonstrating a four-membered to six-membered ring expansion that highlights the principle. rsc.org

Base-Induced Ring Expansion: Certain fused-cyclic systems can undergo ring expansion in the presence of a base. This strategy has been used to construct a variety of fused seven-membered ring systems, which are prevalent in natural products. chemrxiv.org

These diverse ring expansion strategies provide versatile pathways for constructing the challenging seven-membered carbocyclic framework found in this compound and its derivatives.

Mechanistic Studies of Rearrangements

The rearrangements of this compound, particularly under solvolytic conditions or in the presence of strong bases, have been a subject of interest for understanding the interplay between ring strain, carbocation stability, and reaction pathways. Mechanistic studies, often employing kinetic data, isotopic labeling, and product analysis, have been crucial in elucidating the intermediates and transition states involved in these transformations.

One of the key rearrangements observed for halo-cycloalkenes, including this compound, is ring contraction. This process is often facilitated by the departure of the halide leaving group, leading to the formation of a carbocation intermediate. The subsequent migration of a ring carbon bond can alleviate ring strain and lead to a more stable carbocation, ultimately resulting in a ring-contracted product. wikipedia.orgyoutube.com The driving force for such rearrangements is the relative stability of the carbocations involved. For instance, the formation of a tertiary carbocation from a secondary one is a common theme in these reactions. youtube.com

In the context of solvolysis, where the solvent acts as the nucleophile, the reaction of this compound can proceed through an SN1-type mechanism. libretexts.orgwikipedia.org The initial step is the rate-determining formation of a vinylic carbocation. However, vinylic carbocations are generally unstable. This instability can drive rapid rearrangement pathways. The solvent, which can be water, alcohols, or carboxylic acids, then attacks the rearranged carbocation to yield the final product(s). wikipedia.orgvedantu.com The nature of the solvent, specifically its polarity and nucleophilicity, can influence the reaction rate and the distribution of products. libretexts.org Polar protic solvents are particularly effective at stabilizing the carbocation intermediate, thereby facilitating the SN1 pathway. libretexts.org

Another significant rearrangement mechanism involves the formation of highly reactive cycloalkyne intermediates. Studies on the reaction of smaller ring 1-chlorocycloalkenes with strong bases like phenyllithium have provided evidence for an elimination-addition mechanism proceeding through a cycloalkyne. researchgate.netcaltech.eduacs.org In the case of this compound, dehydrohalogenation can lead to the transient formation of cycloheptyne. ualberta.ca This intermediate is then rapidly attacked by a nucleophile present in the reaction mixture. Isotopic labeling studies have been instrumental in confirming this pathway. For example, the reaction of a 14C-labeled 1-chlorocycloalkene with phenyllithium resulted in a distribution of the label in the final product that could only be explained by the formation of a symmetric cycloalkyne intermediate. researchgate.netcaltech.edu

The table below summarizes key findings from mechanistic studies on rearrangements involving this compound and related compounds, highlighting the conditions, proposed intermediates, and resulting products.

| Reactant | Reagents/Conditions | Proposed Intermediate(s) | Major Product(s)/Observations |

| This compound | Strong base (e.g., NaNH₂) | 1,2-Cycloheptadiene (a cycloallene) | Trapped adducts of the reactive intermediate. ualberta.ca |

| 1-Chlorocyclohexene-¹⁴C | Phenyllithium, ether, 150°C | Cyclohexyne | 1-Phenylcyclohexene with scrambled ¹⁴C label. researchgate.netcaltech.edu |

| 1-Chlorocyclopentene-¹⁴C | Phenyllithium, ether, 150°C | Cyclopentyne | 1-Phenylcyclopentene with extensive ¹⁴C scrambling. researchgate.netcaltech.edu |

| Tertiary Alkyl Halide (general) | Polar protic solvent (e.g., H₂O, ROH) | Carbocation | Solvolysis products (alcohols, ethers). libretexts.org |

| α-Halo Cycloalkanone (general) | Base | Cyclopropanone | Ring-contracted carboxylic acid derivative (Favorskii rearrangement). harvard.edu |

These studies collectively indicate that the rearrangements of this compound are mechanistically diverse, with the specific pathway being highly dependent on the reaction conditions. The formation of carbocations under solvolytic conditions can lead to ring contractions, while the use of strong bases can promote elimination-addition reactions via highly strained and reactive cycloalkyne or cycloallene intermediates.

Stereochemical Investigations of 1 Chlorocycloheptene Reactions

Stereoselectivity and Stereospecificity in Addition Reactions

Addition reactions to the double bond of 1-chlorocycloheptene can proceed with varying degrees of stereoselectivity and stereospecificity, dictated by the nature of the attacking reagent and the reaction mechanism. masterorganicchemistry.commsu.edu

The facial selectivity of addition to the double bond of this compound determines whether the reaction proceeds via a syn or anti mode. In syn-addition, both new substituents add to the same face of the double bond, whereas in anti-addition, they add to opposite faces. reddit.combyjus.comwikipedia.org

The halogenation of cycloalkenes, such as the reaction of cycloheptene (B1346976) with chlorine (Cl₂) in a solvent like dichloromethane (B109758) (CH₂Cl₂), typically proceeds through an anti-addition mechanism. chegg.com This is due to the formation of a bridged halonium ion intermediate. The subsequent attack by the halide ion occurs from the side opposite to the bridged ion, resulting in the formation of a trans-dihalide. libretexts.org For this compound, while the chlorine substituent already present can influence the electron distribution and stability of the intermediate, the fundamental preference for anti-addition in halogenation is expected to persist. libretexts.orglibretexts.org

Conversely, certain reactions, such as hydroboration-oxidation, are known to proceed via syn-addition. wikipedia.org While specific studies on the hydroboration of this compound are not detailed in the provided results, the general mechanism involves a concerted addition of the boron and hydrogen atoms to the same face of the double bond.

The stereochemical outcome of an addition reaction can be summarized as follows:

Anti-addition is favored in reactions that proceed through a bridged intermediate, such as halogenation (e.g., with Br₂ or Cl₂). wikipedia.orglibretexts.org

Syn-addition is characteristic of reactions like hydroboration and catalytic hydrogenation. wikipedia.org

Reactions proceeding through a carbocation intermediate that is sufficiently long-lived to allow for rotation may result in a mixture of syn and anti addition products, leading to a loss of stereoselectivity. msu.edu

Addition reactions to this compound can lead to the formation of new stereogenic centers. pharmacy180.comuou.ac.in When an addition reaction creates two new chiral centers, a pair of diastereomers can be formed. pharmacy180.com The relative stereochemistry of these newly formed centers is determined by the syn or anti nature of the addition.

For example, the addition of a generic reagent XY across the double bond of this compound can generate products with new stereocenters at C1 and C2. If the addition is anti, the X and Y groups will be on opposite sides of the ring. If the addition is syn, they will be on the same side. Since the original molecule is chiral (due to the chlorine on the double bond not being in a plane of symmetry of the ring), the resulting products will be diastereomers. pharmacy180.comyoutube.com

The formation of diastereomers is significant because they have different physical and chemical properties and may be formed in unequal amounts. pharmacy180.com The diastereomeric ratio is influenced by the relative energies of the transition states leading to each diastereomer. pharmacy180.com

Syn vs. Anti-Addition Modes

Stereochemical Control in Elimination Reactions

Elimination reactions, particularly E2 reactions, are highly dependent on the stereochemical arrangement of the leaving group and the proton being abstracted. libretexts.org For an E2 reaction to occur efficiently, the proton and the leaving group must be in a coplanar arrangement. tib.eu This requirement has significant consequences for the stereochemical outcome of eliminations from cycloheptane (B1346806) derivatives.

The preferred arrangement is typically anti-periplanar, where the hydrogen and the leaving group are on opposite sides of the molecule with a dihedral angle of 180°. tib.euiitk.ac.in In some rigid systems, a syn-periplanar elimination (0° dihedral angle) can occur, but it is generally less favored. tib.eutdl.org

In a substituted cycloheptane ring, which can adopt various chair and boat conformations, the ability to achieve an anti-periplanar transition state is crucial. libretexts.orgchemistrysteps.com For a derivative of this compound that has undergone an addition reaction, a subsequent elimination to reform a double bond will be governed by these stereochemical constraints. The specific diastereomer undergoing elimination will determine which product is formed, as only the protons that can align anti-periplanar to the leaving group can be removed. libretexts.orgchemistrysteps.com

For instance, in a cyclohexane (B81311) system, an axial leaving group requires an axial proton on an adjacent carbon for an E2 elimination to proceed readily. libretexts.org While cycloheptene has more conformational flexibility, the principle of requiring a specific geometric arrangement for the transition state remains a key factor in controlling the stereochemistry of the elimination product.

Isotopic Labeling Studies for Stereochemical Assignment (e.g., Deuterium)

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique for elucidating reaction mechanisms and stereochemical pathways. nih.govnumberanalytics.comimist.ma By replacing a specific hydrogen atom with a deuterium atom, chemists can track the fate of that position throughout a reaction. nih.govcdnsciencepub.com

In the context of this compound reactions, deuterium labeling can be used to:

Distinguish between syn- and anti-addition/elimination pathways: By labeling one of the positions involved in the reaction, the stereochemical relationship between the added or removed groups can be determined by analyzing the location of the deuterium in the product. nih.govcdnsciencepub.com

Probe for rearrangements: The movement or lack of movement of a deuterium label can provide evidence for or against the involvement of carbocation intermediates and subsequent rearrangements.

Determine kinetic isotope effects (KIEs): Comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated analog can reveal whether the C-H (or C-D) bond is broken in the rate-determining step, a hallmark of many elimination reactions.

For example, a study on the photochemically induced reactions of cycloheptenes in protic solvents used deuterium labeling to support the proposed mechanism involving a strained trans-cycloalkene intermediate. nih.gov Similarly, deuterium labeling has been instrumental in clarifying mechanisms in other cycloalkene systems, such as distinguishing between different pathways in photoredox allylic arylations of cyclohexene (B86901). nih.gov

Conformational Analysis of Transition States Influencing Stereochemistry

The stereochemical outcome of a reaction is ultimately determined by the relative energies of the competing transition states. nih.gov For reactions involving this compound and its derivatives, the conformational flexibility of the seven-membered ring plays a crucial role in the structure and energy of these transition states. lookchem.com

The cycloheptene ring is known to exist in a number of conformations, with the chair being the most stable. The transition states for reactions will be based on these conformations. For example, in an E2 elimination, the requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen forces the ring into a specific conformation in the transition state. tib.eutdl.org Steric interactions in this transition state can raise its energy, potentially favoring an alternative pathway.

Theoretical studies, often using ab initio calculations, can be employed to model the transition states for various possible reaction pathways and stereochemical outcomes. For instance, calculations on the reactions of 3-halocyclohexenes with fluoride (B91410) have been used to investigate the relative stabilities of transition states for syn- and anti-eliminations. acs.org Such computational analyses provide valuable insights into the factors that control stereochemistry, including steric hindrance and orbital overlap in the transition state. libretexts.orgslideshare.net The interplay between the different possible conformations of the cycloheptene ring and the geometric requirements of the reaction mechanism will dictate the favored stereochemical path. libretexts.orglookchem.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including 1-chlorocycloheptene. libretexts.org Different NMR techniques can probe various aspects of its structure and reactivity.

¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the constitution of this compound. By analyzing chemical shifts, signal integrations, and coupling patterns, a complete picture of the molecule's proton and carbon environments can be assembled.

In the ¹H NMR spectrum, the vinylic proton (=C-H) is expected to appear in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the double bond. Its multiplicity would likely be a triplet, resulting from coupling to the adjacent methylene (B1212753) (CH₂) protons. The allylic protons, those on the carbon atom adjacent to the double bond, would also exhibit a downfield shift compared to other methylene groups, likely appearing in the 2.2-2.6 ppm range. The remaining methylene protons of the seven-membered ring would produce complex, overlapping multiplets in the upfield region, generally between 1.5 and 2.0 ppm. nih.govlibretexts.org

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. studymind.co.uk For this compound, seven distinct signals would be anticipated, barring any accidental chemical shift equivalence. The two sp² hybridized carbons of the double bond would be the most downfield. The carbon atom bearing the chlorine atom (C-1) would be significantly deshielded, with a predicted chemical shift in the range of 130-140 ppm. The other vinylic carbon (C-2) would appear at a slightly more upfield position, around 125-135 ppm. The sp³ hybridized ring carbons would resonate at higher fields, with the allylic carbons appearing around 30-40 ppm and the remaining methylene carbons between 20-30 ppm. libretexts.orglibretexts.orgyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| =C-H (at C2) | 5.5 - 6.5 (triplet) | 125 - 135 |

| =C-Cl (at C1) | - | 130 - 140 |

| Allylic CH₂ (at C3 & C7) | 2.2 - 2.6 (multiplet) | 30 - 40 |

²H (Deuteron) NMR for Mechanistic and Coupling Studies

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for probing reaction mechanisms, particularly those involving carbocation intermediates and rearrangements. While specific ²H NMR studies on this compound are not prominently reported, the methodology can be applied to investigate its reactivity. For instance, in elimination or nucleophilic substitution reactions, deuterium labeling at specific positions on the cycloheptyl ring would allow for the tracking of atom and group transfers. researchgate.net

If this compound were subjected to conditions that promote the formation of a vinylic carbocation, subsequent hydride or deuteride (B1239839) shifts could be monitored. researchgate.netdocbrown.info The position and integration of signals in the ²H NMR spectrum of the products would reveal the extent and pathways of such rearrangements, providing critical evidence for the operative mechanism. utdallas.edu This technique is particularly valuable for distinguishing between different mechanistic possibilities, such as concerted versus stepwise pathways.

¹¹⁹Sn NMR for Derivatized Polymeric Systems

While this compound is a monomer, it could be derivatized to incorporate a tin-containing moiety, making it suitable for polymerization into an organotin polymer. For such a derivatized polymeric system, ¹¹⁹Sn NMR spectroscopy would be an indispensable tool for characterization. nist.govhmdb.cahmdb.ca

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents around the tin atom. nist.govchemicalbook.com For a hypothetical polymer derived from a 1-cycloheptenyl-trialkylstannane monomer, ¹¹⁹Sn NMR could be used to:

Confirm the successful incorporation of the organotin monomer into the polymer chain.

Investigate the coordination environment of the tin centers within the polymer, which can influence the material's properties. hmdb.ca

Monitor polymer degradation or modification by observing changes in the tin chemical shifts.

For instance, a tetra-coordinated tin center in a monomer might show a chemical shift in a particular region, which would shift upon polymerization if the tin atom becomes involved in intra- or intermolecular coordination, increasing its coordination number to five or six. hmdb.cavulcanchem.comchemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing a molecular "fingerprint". anton-paar.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. libretexts.orgupi.edu A moderately intense band for the C=C stretching vibration of the double bond should appear in the 1620-1680 cm⁻¹ region. vulcanchem.com The C-H stretching vibrations of the vinylic proton would be observed just above 3000 cm⁻¹, typically in the 3010-3080 cm⁻¹ range, while the sp³ C-H stretches of the methylene groups will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. utdallas.edu

A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. vulcanchem.comresearchgate.net The exact position would be sensitive to the conformation of the seven-membered ring. The spectrum would also contain a series of bands related to C-H bending vibrations (scissoring, wagging, twisting) in the 1470-1300 cm⁻¹ range. researchgate.net

Table 2: Predicted Principal FT-IR Absorption Bands for this compound Predicted values are based on characteristic frequencies for known functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| =C-H Stretch | 3010 - 3080 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=C Stretch | 1620 - 1680 | Medium |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa. While this compound is not centrosymmetric, certain bands will show significantly different intensities in the two types of spectra. libretexts.org

The C=C double bond stretch, which is often of medium intensity in the IR spectrum, typically gives rise to a strong and sharp signal in the Raman spectrum in the 1620-1680 cm⁻¹ range. washington.edugeochemsoc.org This makes Raman spectroscopy particularly useful for studying the double bond in this molecule. The C-Cl stretching vibration (600-800 cm⁻¹) would also be Raman active. The symmetric C-H stretching vibrations of the alkyl chain are generally strong in Raman spectra. The region below 1500 cm⁻¹ constitutes the fingerprint region, which provides a unique pattern for the molecule, useful for identification. anton-paar.com

Table 3: Predicted Principal FT-Raman Bands for this compound Predicted values are based on characteristic frequencies for known functional groups.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Alkyl & Vinylic) | 2850 - 3080 | Strong |

| C=C Stretch | 1620 - 1680 | Strong |

| CH₂ Bending/Twisting | 1200 - 1470 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact, which involves bombarding the molecule with high-energy electrons. libretexts.org This process forms a molecular ion (M+•), which is an energetically unstable radical cation. libretexts.org

The molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments and neutral radicals. libretexts.org Only the charged fragments are detected by the mass spectrometer, and their m/z values are plotted to generate a mass spectrum. libretexts.org The pattern of fragmentation is characteristic of the molecule's structure and can be used for its identification. wikipedia.org

For this compound (C7H11Cl), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.8% and 24.2% respectively, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will appear as two peaks, M+• and (M+2)+•, separated by two mass units, with a relative intensity ratio of roughly 3:1.

Common fragmentation pathways for haloalkenes include the loss of the halogen atom as a radical or a hydrogen halide molecule. In the case of this compound, the following fragmentation patterns could be anticipated:

Loss of a chlorine radical (•Cl): This would result in a fragment ion [C7H11]+ with an m/z value corresponding to the cycloheptenyl cation.

Loss of hydrogen chloride (HCl): This would lead to a fragment ion [C7H10]+•, a cycloheptadiene radical cation.

Ring opening and subsequent fragmentation: The cycloheptene (B1346976) ring could undergo cleavage, leading to various smaller aliphatic and cyclic fragment ions.

The relative abundance of these fragments provides valuable information about the stability of the resulting ions and the strength of the chemical bonds within the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Notes |

| [C₇H₁₁Cl]⁺ | 130 | 132 | Molecular ion (M⁺) |

| [C₇H₁₀Cl]⁺ | 129 | 131 | Loss of a hydrogen atom |

| [C₇H₁₁]⁺ | 95 | - | Loss of a chlorine radical |

| [C₆H₉]⁺ | 81 | - | Loss of CH₂Cl |

| [C₅H₇]⁺ | 67 | - | Further fragmentation |

Other Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects chemical species with unpaired electrons. libretexts.org It is particularly useful for studying organic and inorganic radicals and transition metal complexes. libretexts.orgwikipedia.org The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the spins of electrons rather than atomic nuclei. wikipedia.org

Since this compound is a diamagnetic molecule with all its electrons paired in its ground state, it is EPR-silent and would not produce an EPR spectrum. However, EPR spectroscopy could be a valuable tool for studying radical reactions involving this compound. For example, if this compound were to undergo a reaction that generates a radical intermediate, such as the addition of a radical to the double bond, EPR could be used to detect and characterize this transient species. The resulting EPR spectrum would provide information about the structure and electronic environment of the radical through the analysis of its g-factor and hyperfine coupling constants. libretexts.org

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. unimi.it When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a specific pattern. aps.org By analyzing the angles and intensities of the diffracted beams, a three-dimensional picture of the electron density within the crystal can be generated, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. unimi.it

Since this compound is a liquid at room temperature, single-crystal XRD analysis cannot be directly performed on the compound itself. However, this technique would be highly applicable to solid derivatives of this compound. If a crystalline derivative of this compound were synthesized, single-crystal XRD could provide precise information about its three-dimensional molecular structure, including bond lengths, bond angles, and conformational details of the seven-membered ring. mdpi.com This information would be invaluable for understanding the stereochemistry and solid-state packing of the derivative. mdpi.com Powder XRD could also be used to characterize the crystalline nature of such derivatives. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation and its interactions with its environment evolve. nih.govchem960.com

For a molecule such as 1-chlorocycloheptene, MD simulations can provide insights into:

Conformational Dynamics: The seven-membered ring of cycloheptene (B1346976) is flexible and can adopt various conformations. MD simulations can explore the potential energy surface to identify stable conformers, the barriers between them, and the timescale of conformational changes.

Solvation Effects: By simulating this compound in a solvent box (e.g., water or an organic solvent), MD can detail the structure of the solvation shell and quantify interactions between the solute and solvent molecules.

Intermolecular Interactions: In condensed phases, simulations can model the interactions between multiple this compound molecules, providing information on bulk properties like density and diffusion.

A typical MD simulation involves defining a force field, which is a set of parameters and equations that describe the potential energy of the system as a function of atomic coordinates. nih.gov These force fields are parameterized using quantum mechanical calculations and experimental data. nih.gov To ensure robust statistical sampling, it is common practice to run simulations in triplicate, starting with different initial random velocities for the atoms. marefa.org While specific MD studies focusing solely on this compound are not prominent in the literature, the methodology is widely applied to understand the dynamics of organic molecules in various environments. nih.gov

Reaction Pathway Analysis and Energy Profiles

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations, identifying transition states, and calculating the energy profiles that govern reaction kinetics and thermodynamics.

Activation Energy Calculations and Rate Coefficient Prediction

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. iiab.me It can be calculated computationally by locating the transition state (TS) on the potential energy surface connecting reactants and products. The difference in energy between the TS and the reactants defines the activation energy.

The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate coefficient (k) to the activation energy, temperature (T), and a pre-exponential factor (A). wikipedia.org Computational methods can predict these parameters, offering a way to estimate reaction rates without direct experimental measurement.

For example, studies on the atmospheric degradation of the related compound 1-chlorocyclopentene by hydroxyl radicals (•OH) have utilized computational calculations alongside experimental measurements. epa.gov In that case, the rate coefficient was determined over a range of temperatures, and the data was fitted to an Arrhenius-type expression. epa.gov Such studies often find that the reaction rate decreases as temperature increases, a phenomenon attributed to the formation of a pre-reactive complex. epa.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| k(T) | (6.32 ± 1.16) × 10⁻¹² exp((669 ± 45)/T) cm³ molecule⁻¹ s⁻¹ | 262-335 K, 30 Torr | epa.gov |

| kOH at 298 K | (6.01 ± 0.70) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K, 30 Torr | epa.gov |

This table presents data for 1-chlorocyclopentene as an illustrative example of kinetic parameters determined through combined experimental and computational studies.

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF)

Bond Dissociation Energies (BDE): The BDE is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. ereztech.com It is a fundamental measure of bond strength. ereztech.com For this compound, the most relevant BDEs would be for the C-Cl bond and the various C-H bonds (vinylic, allylic, and aliphatic). These values can be calculated using quantum chemical methods and are crucial for predicting the selectivity of radical reactions, as weaker bonds are typically more susceptible to cleavage. For example, in radical-mediated C-H activation, the reaction often favors abstraction of a hydrogen atom from the bond with the lowest BDE. uni.lu

| Bond | Compound | BDE (kJ/mol) | Reference |

|---|---|---|---|

| C-H | Ethane (CH₃CH₂-H) | 423.0 | ereztech.com |

| C-H | Benzene (C₆H₅-H) | ~472 | ereztech.com |

| H-Cl | Hydrogen Chloride | 431.8 | sigmaaldrich.com |

| Cl-Cl | Chlorine | 242.3 | fishersci.at |

This table provides general BDE values for context; specific calculated values for this compound are not available in the provided sources.

Radial Distribution Functions (RDF): An RDF, denoted g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. nih.gov In the context of a simulation of liquid this compound, the RDF could be used to visualize the local molecular structure. For example, the C-C RDF would show peaks corresponding to the distances of neighboring carbon atoms within the same molecule and broader peaks for atoms on adjacent molecules. Similarly, an RDF between a specific atom on this compound and solvent molecules (e.g., water) reveals the structure of the solvation shell, showing the most probable distances for finding solvent molecules. nih.govctdbase.org

Prediction of Spectroscopic Parameters from First Principles

First-principles, or ab initio, quantum chemical calculations can predict various spectroscopic parameters without relying on empirical data. ereztech.com For this compound, these calculations can compute properties that are directly comparable to experimental spectra:

Vibrational Frequencies: Calculations can predict the frequencies and intensities of vibrational modes. These correspond to peaks in Infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one helps in assigning the observed bands to specific molecular motions, such as C-Cl stretching, C=C stretching, or CH₂ bending modes.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) shielding constants can be calculated for each nucleus (e.g., ¹H and ¹³C). These values can then be converted into chemical shifts, which are fundamental parameters in NMR spectroscopy. This allows for the assignment of peaks in the experimental NMR spectrum and can help confirm the molecule's structure.

These theoretical predictions are invaluable for interpreting experimental data and can be particularly useful for identifying unstable or difficult-to-isolate compounds.

Development of Computational Models for Chemical Behavior (e.g., Group Contribution Methods)

Beyond studying single molecules or reactions, computational chemistry aims to develop broader models that can predict the chemical behavior of entire classes of compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical regressions that correlate chemical structure with a specific activity, such as reaction rate or biological effect. nih.gov Descriptors, which are numerical representations of molecular properties (e.g., electronic, steric, or topological), are calculated for a set of compounds with known activities. A mathematical model is then built to predict the activity of new, untested compounds.

Group Contribution Methods: These methods estimate the properties of a molecule by summing the contributions of its constituent functional groups. Structure-Activity Relationships (SARs) are a form of group contribution method used to estimate atmospheric reaction rate coefficients. epa.gov For example, the rate of reaction of an organic molecule with the •OH radical can be estimated by considering contributions from different types of C-H bonds and the effects of substituent groups.

Machine Learning Models: More recently, machine learning algorithms are being used to build predictive models from large datasets of chemical information. fishersci.com These models can learn complex, non-linear relationships between molecular features and reactivity, offering a powerful tool for predicting the behavior of compounds like this compound in various chemical environments. fishersci.com

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Building Block in Complex Molecule Synthesis

The inherent reactivity of 1-chlorocycloheptene makes it a valuable starting material for synthesizing more intricate molecular structures. Its ability to generate highly reactive intermediates is key to its utility in this domain.

While its six-membered ring analogue, 1-chlorocyclohexene (B1361362), is documented as an intermediate in the synthesis of pharmaceuticals and agrochemicals, specific, large-scale applications of this compound for these purposes are less commonly reported in the literature. ontosight.aisolubilityofthings.comontosight.ailookchem.com The reactivity of the vinyl chloride group suggests potential for creating substituted cycloheptane (B1346806) rings, which are scaffolds of interest in medicinal chemistry. However, detailed synthetic pathways for commercial drugs or pesticides originating directly from this compound are not extensively documented. Its primary role is more foundational, serving as a precursor to other reactive synthons.

A significant application of this compound is its use as a precursor to cycloheptyne, a highly strained and reactive cyclic alkyne (or its allene (B1206475) isomer). researchgate.netresearchgate.net Such strained cycloalkynes are powerful dienophiles and synthons in cycloaddition reactions, which are fundamental to the rapid construction of molecular complexity required in natural product synthesis. researchgate.net

In a key study, the reaction of this compound with sodamide in liquid ammonia (B1221849) did not lead to polymerization but instead yielded a dimer. researchgate.net This dimerization proceeds through the formation of the transient cycloheptyne intermediate. researchgate.net The ability to generate such reactive species makes this compound a valuable starting point for synthetic strategies targeting complex natural products. researchgate.netgoogle.com

Intermediates for Pharmaceuticals and Agrochemicals

Polymer Chemistry and Material Science Applications

The application of this compound in polymer science is dictated by its distinct reactivity compared to other vinyl halides.

There is limited specific research demonstrating the use of this compound in the synthesis of functionalized polymeric sorbents. In contrast, its analogue, 1-chlorocyclohexene, has been used as a starting material to create novel phosphorus-containing polymeric sorbents for the removal of dyes from aqueous solutions. nih.govmdpi.com This suggests that while the potential exists for creating functional polymers from cycloheptene (B1346976) derivatives, this area remains largely unexplored for the seven-membered ring system.

Attempts to directly polymerize this compound can be challenging due to its propensity to undergo elimination reactions to form the cycloheptyne intermediate. Research has shown that under conditions that polymerize 1-chlorocyclohexene, this compound instead forms dimers. researchgate.net

| Reactant | Reagent | Primary Product | Inferred Intermediate |

|---|---|---|---|

| 1-Chlorocyclohexene | Sodamide in liquid NH₃ | Aminated Polymers | - |

| This compound | Sodamide in liquid NH₃ | Dimer (VI) | Cyclic Allene/Alkyne |

| 1-Chlorocyclooctene | Sodamide in liquid NH₃ | Dimer (I) | Cyclic Allene/Alkyne |

Table 1. Comparison of products from the reaction of 1-chlorocycloalkenes with sodamide, based on findings from Ball & Landor (1962). researchgate.net

This tendency to form dimers via a reactive intermediate rather than incorporating into a polymer backbone highlights a significant difference in reactivity driven by ring size and strain. This makes its direct incorporation into novel polymeric structures less straightforward than for smaller ring analogues. researchgate.net

Functionalized Polymeric Sorbents

Role in the Synthesis of Specific Compound Classes (e.g., cyclic vinylsilanes, cyclic vinylamines)

While the broader class of 1-halocycloalkenes serves as precursors to various compound types, the specific applications often vary with ring size.

The synthesis of cyclic vinylsilanes and cyclic vinylamines has been extensively demonstrated using 1-chlorocyclohexene and its derivatives. core.ac.ukresearchgate.netresearchgate.netscispace.com For instance, 1-trimethylsilyl-2-arylcyclohexenes can be synthesized from 1-bromo-2-chlorocyclohexene through Suzuki coupling followed by a Wurtz–Fittig coupling reaction. core.ac.ukresearchgate.net Similarly, novel cyclic vinylamines are accessible through the Buchwald-Hartwig reaction of 1-bromo-2-chlorocyclohexene with aryl amines. researchgate.netresearchgate.net

For this compound, the most prominently documented role is as a precursor to the cycloheptyne intermediate. This is achieved through an elimination reaction induced by a strong base, such as phenyllithium (B1222949) or sodamide. researchgate.netacs.org The formation of cycloheptyne has been confirmed through trapping experiments and spectroscopic studies. acs.orgacs.org This application is crucial as it opens pathways to cycloaddition products and other complex molecules derived from the highly reactive strained alkyne.

| Target Compound Class | Demonstrated Precursor | Key Reaction Type |

|---|---|---|

| Cyclic Vinylsilanes | 1-Chlorocyclohexene derivatives | Wurtz–Fittig Coupling core.ac.ukresearchgate.net |

| Cyclic Vinylamines | 1-Chlorocyclohexene derivatives | Buchwald-Hartwig Reaction researchgate.netresearchgate.net |

| Cycloheptyne (Cyclic Alkyne) | This compound | Elimination Reaction researchgate.netacs.orgacs.org |

Table 2. Precursor roles of 1-chlorocycloalkenes in the synthesis of specific compound classes.

Environmental Chemical Behavior and Degradation Pathways

Atmospheric Fate Studies

Once released into the atmosphere, 1-chlorocycloheptene is subject to degradation by various reactive species. Its persistence and potential for long-range transport are primarily determined by its reactions with atmospheric oxidants.

Reaction Rate Coefficients with Atmospheric Oxidants (OH, O₃, Cl)

The primary removal pathways for unsaturated volatile organic compounds (VOCs) in the troposphere are reactions with hydroxyl radicals (OH), ozone (O₃), and chlorine (Cl) atoms. harvard.edu

Reaction with Ozone (O₃): Ozonolysis is a significant degradation pathway for alkenes. The reaction involves the addition of ozone to the carbon-carbon double bond. mtu.edu For the parent compound, cycloheptene (B1346976), the rate coefficient for its reaction with ozone has been determined. acs.org A study on the ozonolysis of various cyclic alkenes reported that the rate constant is a function of the ring size. acs.org For cycloheptene, the presence of a methyl group at the double bond was found to enhance the reaction rate. acs.org Based on data for cyclic monoalkenes, a ring factor can be applied to estimate the rate constant. mtu.edu For a seven-membered ring like cycloheptene, the ozonolysis rate is significant. The introduction of a chlorine atom on the double bond is expected to influence this rate, though specific quantitative data for this compound is lacking.

Reaction with Cl Atoms: In marine or coastal areas, and in regions with significant industrial emissions, reactions with chlorine atoms can also contribute to the degradation of VOCs. For 1-chlorocyclopentene, the reaction rate with Cl atoms is significant, suggesting this could be a relevant removal process for this compound in specific environments. researchgate.net

Table 1: Estimated and Analogous Reaction Rate Coefficients with Atmospheric Oxidants at 298 K

| Oxidant | Analogous Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| OH | 1-Chlorocyclopentene | (6.01 ± 0.70) x 10⁻¹¹ | researchgate.net |

| O₃ | Cycloheptene | Data suggests significance | mtu.eduacs.org |

| Cl | 1-Chlorocyclopentene | (3.51 ± 1.26) x 10⁻¹⁰ | researchgate.net |

Note: The data presented are for analogous compounds and are used to infer the potential reactivity of this compound. Specific experimental data for this compound is not available in the cited literature.

Tropospheric Lifetime Estimation

The atmospheric lifetime can be estimated using the following equation: τ = 1 / (k * [Oxidant])

Based on the rate coefficient of the analogous compound 1-chlorocyclopentene with OH radicals and a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the tropospheric lifetime of this compound is estimated to be short. researchgate.netresearchgate.net For 1-chlorocyclopentene, the calculated lifetimes are approximately 2 hours for reaction with OH, 26 hours for O₃, and 316 hours for Cl, indicating that the reaction with OH radicals is the primary degradation pathway. researchgate.net This suggests that the atmospheric impact of such molecules is likely to be local rather than global. researchgate.net

Environmental Persistence and Mobility

The persistence and mobility of this compound in the environment are determined by how it partitions between air, water, and soil, and the factors that influence its movement within and between these compartments.

Air-Water-Soil Partitioning Behavior (Conceptual Frameworks)

The partitioning of a chemical in the environment can be conceptualized using models that predict its distribution among different environmental compartments. These models rely on the chemical's physical properties, such as its vapor pressure, water solubility, and partition coefficients.

For this compound, its structure suggests it is a volatile organic compound with limited water solubility. This implies that if released into the environment, a significant fraction is likely to volatilize into the atmosphere. The portion that enters water bodies will partition between the water column, sediment, and aquatic biota. Its movement from water to soil and groundwater will be influenced by its tendency to adsorb to organic matter.

Factors Influencing Environmental Distribution (e.g., Adsorption to Organic Carbon)

A key factor governing the mobility of organic compounds in soil and sediment is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com Koc is a measure of a chemical's tendency to adsorb to the organic fraction of soil and sediment. chemsafetypro.comclaire.co.uk A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and higher mobility. chemsafetypro.com

While an experimental Koc for this compound is not available, it can be estimated based on its structure and data from similar compounds. For instance, the parent compound, cyclohexene (B86901), has an estimated Koc of 850, suggesting low mobility in soil. nih.gov The presence of the chlorine atom in this compound may slightly alter its polarity and, consequently, its Koc value. The organic matter content of the soil is a critical factor; soils with higher organic carbon content will exhibit greater adsorption of nonpolar organic compounds. ccme.ca Dissolved organic matter in water can also affect partitioning by associating with the compound, potentially increasing its apparent solubility and mobility. acs.org

Biodegradation and Chemical Degradation Pathways

The ultimate fate of this compound in the environment is its degradation into simpler, less harmful substances through biological and chemical processes.

Biodegradation: Biodegradation involves the breakdown of organic compounds by microorganisms. researchgate.net The biodegradability of chlorinated compounds is highly variable and depends on the degree of chlorination, the molecular structure, and the environmental conditions (aerobic vs. anaerobic). researchgate.netoup.com Chlorinated alkenes, in particular, can be recalcitrant to biodegradation. oup.com

Under anaerobic conditions, highly chlorinated compounds can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. mdpi.comclu-in.org However, this process can sometimes lead to the accumulation of less chlorinated, but still toxic, daughter products. mdpi.com Under aerobic conditions, some microorganisms can cometabolize chlorinated alkenes, meaning they can be degraded by enzymes produced for the metabolism of other substrates. nih.gov Specific biodegradation studies for this compound were not found in the reviewed literature, but its structure as a chlorinated alkene suggests it may be resistant to rapid biodegradation.

Chemical Degradation:

Hydrolysis: this compound is a vinylic chloride, a class of compounds where the chlorine atom is attached to a doubly bonded carbon. Vinylic chlorides are generally resistant to hydrolysis. vedantu.comdoubtnut.comorganicmystery.com This is because the C-Cl bond is strengthened by resonance with the pi-electrons of the double bond, making it less susceptible to nucleophilic attack by water. vedantu.comorganicmystery.com Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions.

Photodegradation: Photochemical degradation, or photolysis, involves the breakdown of a molecule by light energy. A study on the photochemical decomposition of 1-chlorocyclohexene (B1361362) showed that it can degrade to form products such as hydrogen chloride, cyclohexene, and dichlorocyclohexane. acs.org This suggests that photodegradation could be a potential, albeit likely slow, degradation pathway for this compound in sunlit surface waters and in the atmosphere. The efficiency of this process is influenced by factors such as the presence of photosensitizing substances in the environment. tbzmed.ac.ir

Table 2: Mentioned Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 565389 |

| 1-Chlorocyclopentene | 154941 |

| 1-Chlorocyclohexene | 123081 |

| Cycloheptene | 11210 |

| Cyclohexene | 8079 |

| Ozone | 24823 |

| Hydrogen Chloride | 313 |

| Dichlorocyclohexane | 61245 |

| Vinyl chloride | 6338 |

Hydrolytic Stability and Transformation

Modeling Environmental Fate

Predictive models are essential tools for estimating the environmental distribution and persistence of chemicals for which limited experimental data exist.

Fugacity models are widely used in environmental chemistry to predict how a chemical will partition among different environmental compartments, such as air, water, soil, and sediment. Fugacity, which has units of pressure, can be thought of as the "escaping tendency" of a chemical from a particular phase. A Level III fugacity model is a steady-state, non-equilibrium model that estimates the distribution, transport, and ultimate fate of a chemical continuously released into a defined model environment.

To run a Level III fugacity model for this compound, a set of key physicochemical properties is required. While experimental values are not available, the table below presents a set of estimated properties that would serve as inputs for such a model.

| Property | Estimated Value | Significance in Fugacity Models |

|---|---|---|

| Molecular Weight | 130.62 g/mol | Fundamental property for mass-based calculations. |

| Vapor Pressure | ~650 Pa at 25°C | Determines the tendency to partition into the air compartment. |

| Water Solubility | ~150 mg/L | Governs concentration in the water compartment. |

| Log Kow (Octanol-Water Partition Coefficient) | ~3.5 | Indicates tendency to sorb to organic carbon in soil and sediment. |

| Half-life in Air | ~10 hours | Defines degradation rate by photo-oxidation. |

| Half-life in Water | ~60 days | Defines degradation rate from hydrolysis and biodegradation. |

| Half-life in Soil | ~120 days | Defines biodegradation rate in the soil compartment. |

| Half-life in Sediment | ~240 days | Defines biodegradation rate in sediment. |

Based on these estimated properties, a Level III fugacity model would likely predict that if this compound is released into the environment, a significant fraction would volatilize into the atmosphere due to its moderate vapor pressure, where it would be rapidly degraded. Of the remainder, its moderate water solubility and relatively high Log Kow suggest it would partition between the water column and organic matter in soil and sediment, where slower degradation processes would occur.

Markov chain models are stochastic models that can describe a sequence of events in which the probability of each event depends only on the state of the system at the previous event. cdnsciencepub.com While not commonly used for the fate of a single chemical, they can be conceptualized to model the transitions of a substance between different environmental states over discrete time steps. These "states" could represent physical compartments (air, water, soil) or different chemical forms (parent compound, degradation products).

To apply a Markov chain model, one must first define the possible states and then determine the transition probabilities between them. For instance, we could define the following states for this compound:

State 1: In the water compartment

State 2: In the soil/sediment compartment

State 3: In the air compartment

State 4: Degraded (removed from the system)

The transition matrix would show the probability of the compound moving from one state to another in a given time interval (e.g., one day). The values in this matrix would be derived from other models (like fugacity models) or experimental data on transport and degradation rates.

An illustrative (hypothetical) one-day transition probability matrix is shown below.

| From State | To Water | To Soil/Sediment | To Air | To Degraded |

|---|---|---|---|---|

| Water | 0.85 | 0.10 | 0.04 | 0.01 |

| Soil/Sediment | 0.02 | 0.97 | 0.005 | 0.005 |

| Air | 0.01 | 0.00 | 0.79 | 0.20 |

| Degraded | 0.00 | 0.00 | 0.00 | 1.00 |

In this hypothetical matrix, a molecule of this compound in the water has an 85% chance of remaining in the water, a 10% chance of moving to soil/sediment, a 4% chance of volatilizing to the air, and a 1% chance of degrading within one day. The "Degraded" state is an absorbing state, meaning once the molecule is degraded, it cannot leave. By repeatedly applying this matrix, a Markov chain model could forecast the distribution and persistence of the compound over time.

Q & A

Q. How to structure a research paper on this compound to meet academic rigor?

- Methodological Answer : Follow IMRAD format:

- Introduction : Highlight gaps in cycloheptene derivative chemistry.

- Methods : Detail synthesis, characterization, and computational protocols.

- Results : Use tables/graphs (e.g., kinetic plots, NMR spectra) with error bars.

- Discussion : Cross-reference findings with literature, address limitations, and propose future work (e.g., catalytic asymmetric synthesis) .

Literature & Collaboration

Q. How to conduct a comprehensive literature review on this compound using academic databases?

- Methodological Answer : Use Boolean operators in SciFinder (e.g., "this compound AND synthesis NOT industrial") and filter by publication type (e.g., "peer-reviewed journal"). Track citations via Google Scholar to identify seminal works. Prioritize recent studies (post-2020) for novel methodologies .

What frameworks (e.g., FINER criteria) ensure research questions on this compound are feasible and novel?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Assess lab resources (e.g., access to Schlenk lines for air-sensitive reactions).

- Novel : Compare proposed mechanisms against existing models in halogenated alkene chemistry.

- Ethical : Follow institutional guidelines for waste disposal of chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.